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Compound of Interest

Compound Name: UBP 302

Cat. No.: B1682675 Get Quote

UBP302 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic

glutamate receptors.[1] It specifically targets kainate receptors containing the GluK1 (formerly

known as GluR5) subunit.[2] Developed at the University of Bristol, UBP302 is the S-

enantiomer of the compound UBP296 and is widely utilized in neuroscience research to

investigate the physiological and pathological roles of GluK1-containing kainate receptors.[2][3]

The primary function of UBP302 is to block the activation of these receptors by glutamate, the

principal excitatory neurotransmitter in the central nervous system. Kainate receptors are

implicated in a variety of neuronal processes, including synaptic transmission, synaptic

plasticity, and the regulation of neuronal excitability.[3] They exhibit both a canonical ionotropic

mechanism, where agonist binding leads to the opening of an ion channel permeable to cations

(Na+, K+, and Ca2+), causing membrane depolarization, and a non-canonical metabotropic

mechanism, which involves coupling to G-proteins (Gi/o) and protein kinase C (PKC).[3]

UBP302, as an antagonist, prevents these downstream signaling events from occurring.

A key characteristic of UBP302 is its dose-dependent selectivity. At concentrations at or below

10 μM, it acts as a selective antagonist for GluK1-containing kainate receptors.[4] However, at

higher concentrations (≥ 100 μM), its selectivity diminishes, and it can also antagonize other

kainate receptor subunits and AMPA receptors.[4] This property makes careful dose selection

critical in experimental design to ensure specific targeting of GluK1.

Quantitative Data: Potency and Selectivity
The following tables summarize the key quantitative parameters that define the

pharmacological profile of UBP302.
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Table 1: Binding Affinity and Potency of UBP302

Parameter Value Receptor/System Reference

Apparent Kd 402 nM

Kainate-induced

responses in isolated

rat dorsal roots

[1][5][6]

Ki 2.02 ± 0.58 μM

Human recombinant

GluK1 (competition

with [3H]UBP310)

[7]

Table 2: Functional Activity and Selectivity of UBP302
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Parameter Value System/Effect Reference

Selective GluK1

Antagonism
≤ 10 μM

Bath application on

neonatal rat

brainstem–spinal cord

[4]

Non-selective

AMPA/Kainate

Antagonism

≥ 100 μM

Bath application on

neonatal rat

brainstem–spinal cord

[4]

IC50 (vs. fDR-VRP) 106 ± 13 µM

Hemisected rat spinal

cord (measure of

AMPA receptor

antagonism)

[6]

Effective

Concentration
20 μM

Blocks kainate

receptor signaling in

mouse medial

entorhinal cortex

[5]

Effective

Concentration
25 μM

Inhibits gamma

frequency oscillations

in rat basolateral

amygdala

[5]

In vivo Effective Dose 250 mg/kg

Reduces seizure

severity in a rat model

of soman-induced

status epilepticus

[5]

Signaling Pathways Modulated by UBP302
As an antagonist of GluK1-containing kainate receptors, UBP302 inhibits both the ionotropic

and metabotropic signaling cascades initiated by these receptors.
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Caption: UBP302 blocks both canonical (ionotropic) and non-canonical (metabotropic)
signaling pathways of GluK1-containing kainate receptors.

Experimental Protocols
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Detailed methodologies are crucial for the replication and interpretation of studies utilizing

UBP302.

Protocol 1: Electrophysiological Recording in
Brainstem-Spinal Cord Slices
This protocol is adapted from studies investigating the role of kainate receptors in respiratory

rhythm generation.[4]

Preparation of Slices:

Neonatal rats (P0-P4) are anesthetized and decapitated.

The brainstem and spinal cord are isolated in ice-cold artificial cerebrospinal fluid (aCSF)

saturated with 95% O2 / 5% CO2. The aCSF composition is (in mM): 128 NaCl, 3 KCl, 1.5

CaCl2, 1 MgCl2, 24 NaHCO3, 0.5 NaH2PO4, and 30 D-glucose.

Transverse medullary slices (600-700 µm) containing the pre-Bötzinger complex are

prepared using a vibratome.

Slices are allowed to recover for at least 30 minutes in aCSF at room temperature before

recording.

Electrophysiological Recording:

Slices are transferred to a recording chamber and continuously perfused with aCSF at

27°C.

Inspiratory nerve activity is recorded from the cut ends of cervical (C4) or hypoglossal (XII)

nerve roots using suction electrodes.

Signals are amplified, filtered (band-pass 0.1-1 kHz), rectified, and integrated to obtain a

rhythmic bursting pattern.

Pharmacological Application:

A stable baseline of rhythmic activity is recorded for at least 10 minutes.
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UBP302 is dissolved in aCSF to the desired final concentration (e.g., 10 µM for selective

GluK1 antagonism).

The UBP302-containing aCSF is bath-applied to the slice preparation.

Changes in the frequency and amplitude of inspiratory bursts are recorded and analyzed

to determine the effect of blocking GluK1 receptors on the respiratory network.
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Caption: Experimental workflow for assessing the effect of UBP302 on neuronal network
activity in brain slice preparations.

Protocol 2: Radioligand Binding Assay for Receptor
Affinity
This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of

UBP302 at a specific receptor subtype, adapted from methodologies used for related

compounds.[7]

Cell Culture and Membrane Preparation:

Human Embryonic Kidney (HEK293) cells are transiently transfected with cDNA encoding

the human GluK1 receptor subunit.

After 48 hours, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-

HCl, pH 7.4).

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is

resuspended in the assay buffer.
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Competition Binding Assay:

Membrane preparations are incubated in the assay buffer containing a fixed concentration

of a radiolabeled antagonist (e.g., [3H]UBP310, a related high-affinity GluK1 antagonist).

Increasing concentrations of unlabeled UBP302 are added to compete for binding with the

radioligand.

Non-specific binding is determined in the presence of a saturating concentration of a non-

radioactive standard ligand (e.g., 1 mM kainate).

After incubation (e.g., 1 hour at 4°C), the reaction is terminated by rapid filtration through

glass fiber filters to separate bound and free radioligand.

The radioactivity retained on the filters is measured using liquid scintillation counting.

Data Analysis:

The data are plotted as the percentage of specific binding versus the log concentration of

UBP302.

The IC50 value (the concentration of UBP302 that inhibits 50% of specific radioligand

binding) is determined by non-linear regression analysis.

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1

+ [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Logical Relationships: Dose-Dependent Selectivity
The utility of UBP302 as a chemical probe is critically dependent on its concentration, which

dictates its selectivity for different glutamate receptor subtypes.
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Caption: Logical diagram illustrating the dose-dependent selectivity of UBP302 for glutamate
receptor subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Core Function and Mechanism of Action]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682675#what-is-
the-function-of-ubp-302]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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